molecular formula C25H23N3O4 B12483041 2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid

2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid

Cat. No.: B12483041
M. Wt: 429.5 g/mol
InChI Key: WHGPFKUGJVKZKI-UHFFFAOYSA-N
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Description

2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with multiple fused rings, including a pyrazoloquinoline core and a benzoic acid moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as cyclohexanone derivatives, with phenylhydrazine to form the pyrazoloquinoline core. This is followed by further functionalization to introduce the benzoic acid moiety. The reaction conditions often include the use of acidic or basic catalysts, refluxing solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve efficiency. The choice of solvents, catalysts, and purification techniques is crucial to achieving high-quality products suitable for pharmaceutical or industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s chemical diversity and potential biological activity .

Scientific Research Applications

2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable target for drug discovery and development.

    Medicine: Its unique structure and reactivity profile enable the design of novel therapeutic agents with improved efficacy and safety profiles.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that play critical roles in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid
  • 7,7-dimethyl-3,5-dioxo-2-phenyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrazolo[3,4-b]quinoline
  • 4-(2,5-dimethylpyrrol-1-yl)benzoic acid

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups enable diverse reactivity and potential for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-(7,7-dimethyl-3,5-dioxo-2-phenyl-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzoic acid

InChI

InChI=1S/C25H23N3O4/c1-25(2)12-17-20(18(29)13-25)19(15-10-6-7-11-16(15)24(31)32)21-22(26-17)27-28(23(21)30)14-8-4-3-5-9-14/h3-11,19,26-27H,12-13H2,1-2H3,(H,31,32)

InChI Key

WHGPFKUGJVKZKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5C(=O)O)C(=O)C1)C

Origin of Product

United States

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